COX-2 Selectivity of N-(3-Acetyl-4-hydroxyphenyl)acetamide vs. Acetaminophen (Paracetamol)
N-(3-Acetyl-4-hydroxyphenyl)acetamide demonstrates a marked selectivity for COX-2 over COX-1, a key differentiator from non-selective NSAIDs and from acetaminophen, which is a weak, non-selective COX inhibitor. The compound's IC50 for COX-2 is 2,200 nM, which is 11-fold less potent than its activity against COX-1 (IC50 = 200 nM) [1]. This contrasts with acetaminophen, which exhibits IC50 values >100,000 nM for both COX-1 and COX-2, indicating a completely different potency and selectivity profile [2].
| Evidence Dimension | COX-1 and COX-2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | COX-1 IC50 = 200 nM; COX-2 IC50 = 2,200 nM |
| Comparator Or Baseline | Acetaminophen (Paracetamol): COX-1 and COX-2 IC50 > 100,000 nM |
| Quantified Difference | The target compound is at least 500-fold more potent against COX-1 and 45-fold more potent against COX-2 than acetaminophen. It exhibits 11-fold selectivity for COX-1 over COX-2. |
| Conditions | In vitro enzyme inhibition assays using purified ovine COX-1 and human recombinant COX-2. |
Why This Matters
This distinct selectivity profile is critical for researchers developing novel analgesics with potentially reduced gastrointestinal toxicity compared to non-selective COX inhibitors.
- [1] BindingDB. (n.d.). BDBM50026646 CHEMBL3331466. Affinity Data for N-(3-Acetyl-4-hydroxyphenyl)acetamide on COX-1 and COX-2. View Source
- [2] Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB Journal, 22(2), 383-390. (Data for comparative IC50 values). View Source
